(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of fluorine and trifluoromethyl groups on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium triacetoxyborohydride. This step introduces the ethanamine moiety while maintaining the chiral center.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Resolution: Employing chiral chromatography or enzymatic resolution to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)benzoic Acid: Shares the trifluoromethyl and fluoro groups but differs in functional groups.
5-Fluoro-2-(trifluoromethyl)phenol: Similar aromatic structure with different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethylphenyl motif but has a thiourea functional group.
Uniqueness
(S)-1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral center and ethanamine moiety, which confer specific stereochemical properties and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
UQYFFQLBPVBKOF-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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